N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(9-1-2-9)12-5-8-15-10-3-6-14-7-4-10/h9-10H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJAMHPSMGGADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Thioether Formation: The tetrahydropyran ring is then reacted with an appropriate thiol compound to form the thioether linkage.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the thioether intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether linkage in N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the cyclopropane ring or the carboxamide group.
Substitution: The tetrahydropyran ring can participate in substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclopropane derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry: N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide is used as a building block in organic synthesis due to its reactive functional groups.
Biology: The compound may be used in the study of enzyme mechanisms, particularly those involving thioether and carboxamide functionalities.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide involves interactions with molecular targets such as enzymes or receptors. The thioether and carboxamide groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Cyclopropanecarboxamide derivatives exhibit significant diversity in substituents, influencing their physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
*Calculated molecular weight based on inferred structure.
Key Observations:
- Sulfonyl groups (as in 19) may improve metabolic stability compared to sulfanyl .
- Heterocyclic Moieties : Compounds 3 (pyrazolo-pyrimidine) and 5 (pyridine) incorporate aromatic heterocycles, likely targeting kinase or receptor binding pockets. The oxane ring in the target compound offers a saturated oxygen heterocycle, which may reduce toxicity compared to aromatic systems .
- Pharmacological Diversity : Derivatives like 5 (VR1 antagonist) and 8/9 (cyclopropylfentanyl) highlight the scaffold’s versatility, enabling applications in pain management or illicit drug markets. The target compound’s oxane group could steer it toward CNS disorders with improved blood-brain barrier penetration .
Q & A
Q. What are the established synthetic routes for N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopropanecarboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Reacting cyclopropanecarboxylic acid with a thiol-containing intermediate (e.g., 2-(oxan-4-ylsulfanyl)ethylamine) under coupling conditions, using reagents like EDCI/HOBt or DCC for amide bond formation.
- Step 2 : Purification via column chromatography or recrystallization.
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .
- Key Variables : Solvent choice (e.g., DMF or dichloromethane) and temperature (room temperature to 80°C) significantly impact yield and selectivity .
Q. How is This compound characterized post-synthesis?
- Spectroscopic Methods :
- NMR (¹H, ¹³C) to confirm cyclopropane ring integrity and sulfanyl-ethyl linkage.
- HPLC-MS for molecular weight verification and purity assessment (>95% typical for research-grade material) .
- Physical Properties : Melting point determination and solubility profiling in polar/non-polar solvents (e.g., DMSO, ethanol) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinases, proteases) to assess binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Optimization : Replace DMF with THF to reduce side reactions in amide coupling .
- Catalyst Screening : Test alternatives to EDCI, such as PyBOP or T3P, for enhanced efficiency .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How to resolve contradictory bioactivity data across different assays?
- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to check for enantiomeric mixtures (common in Michael additions; see related compounds in ) .
- Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize batch effects .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity of observed biological effects .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over time .
- QSAR Modeling : Build predictive models using descriptors like LogP, polar surface area, and H-bond donors/acceptors .
Q. What structural modifications enhance biological activity or pharmacokinetic properties?
- Cyclopropane Ring Modifications : Introduce halogen substituents (e.g., F, Cl) to improve metabolic stability .
- Sulfanyl Linker Replacement : Substitute oxane-4-ylsulfanyl with thiolane or morpholine groups to alter hydrophilicity .
- Amide Bioisosteres : Replace the carboxamide with sulfonamide or urea to modulate target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
